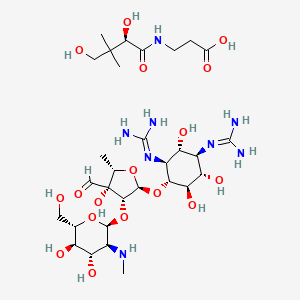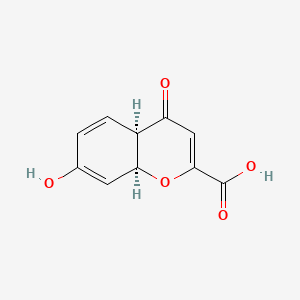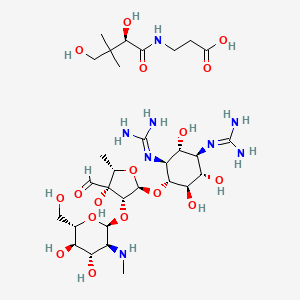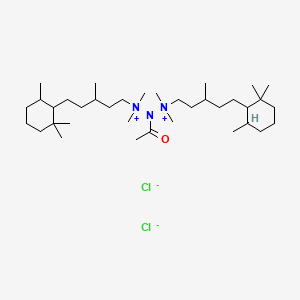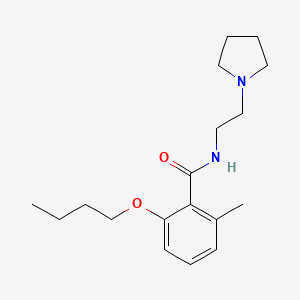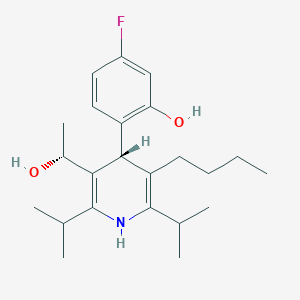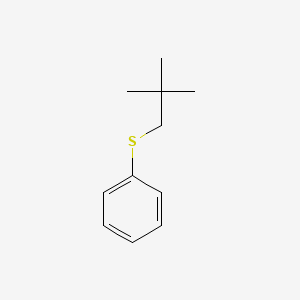![molecular formula C10H11NO2S B13768983 3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione CAS No. 67302-31-2](/img/structure/B13768983.png)
3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrid-2-ylthio)pentane-2,4-dione is an organic compound with the molecular formula C10H11NO2S It is a derivative of pentane-2,4-dione, where a pyridylthio group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrid-2-ylthio)pentane-2,4-dione typically involves the reaction of 2-bromopyridine with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as carbon tetrachloride and catalysts like azobisisobutyronitrile (AIBN). The reaction mixture is refluxed for several hours, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-(Pyrid-2-ylthio)pentane-2,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrid-2-ylthio)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridylthio group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of pentane-2,4-dione .
Applications De Recherche Scientifique
3-(Pyrid-2-ylthio)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 3-(Pyrid-2-ylthio)pentane-2,4-dione involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can catalyze various reactions by providing an active site for substrate binding and transformation. The pyridylthio group enhances the compound’s ability to interact with metal ions, making it an effective ligand in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: Similar in structure but with a pyridinylmethyl group instead of a pyridylthio group.
3-(Pyrimidin-2-ylthio)pentane-2,4-dione: Contains a pyrimidinylthio group, offering different electronic properties.
3-(4-Nitrophenylazo)-pentane-2,4-dione: Features a nitrophenylazo group, which imparts distinct reactivity and applications.
Uniqueness
3-(Pyrid-2-ylthio)pentane-2,4-dione is unique due to the presence of the pyridylthio group, which enhances its ability to form stable metal complexes. This makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
67302-31-2 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
3-pyridin-2-ylsulfanylpentane-2,4-dione |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)10(8(2)13)14-9-5-3-4-6-11-9/h3-6,10H,1-2H3 |
Clé InChI |
XPLMQBAWWHRDNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




